molecular formula C24H32N2O3 B054987 Enadoline CAS No. 124378-77-4

Enadoline

Cat. No.: B054987
CAS No.: 124378-77-4
M. Wt: 396.5 g/mol
InChI Key: JMBYBVLCYODBJQ-VUNKPPBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enadoline is a synthetic compound that acts as a highly selective kappa-opioid receptor agonist. It was initially studied for its potential as an analgesic due to its potent effects on kappa-opioid receptors. its development was halted because of the dose-limiting side effects, such as dysphoria and hallucinations, which are common with kappa-opioid receptor agonists .

Mechanism of Action

Target of Action

Enadoline is a drug that acts as a highly selective κ-opioid agonist . The κ-opioid receptor (KOR) is the primary target of this compound . KORs are one of the opioid receptors in the body that play a key role in pain perception, consciousness, motor control, and mood .

Mode of Action

As a κ-opioid agonist, this compound binds to and activates the KORs, which are G-protein-coupled receptors . This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein inwardly rectifying potassium (GIRK) channels . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

The activation of KORs by this compound affects various biochemical pathways. The most significant is the inhibition of the cAMP pathway, leading to decreased protein kinase A (PKA) activity . This can affect the phosphorylation state of various downstream targets, potentially altering their activity and resulting in the observed effects of the drug .

Pharmacokinetics

A study conducted in rats suggested that this compound’s brain extracellular fluid (ecf) concentrations were associated with its neuroprotective subcutaneous doses .

Result of Action

In human studies, this compound has been shown to produce visual distortions and feelings of dissociation, reminiscent of the effects of salvinorin A . It was studied as a potential analgesic, but was abandoned due to the dose-limiting effects of dysphoria, which could be expected from a κ-opioid agonist .

Action Environment

The action of this compound, like many drugs, can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enadoline involves several key steps. The process begins with the preparation of the intermediate compound, 1-[8-methylamino-1-oxaspiro[4.5]decan-7-yl]pyrrolidine, from 1,4-cyclohexadione. This intermediate is then subjected to condensation, spirocyclization, reduction, and epoxidation reactions. The epoxy ring is opened with methylamine to yield a mixture of aminoethanols, which undergo ring closure and cleavage to form the desired intermediate. Finally, this intermediate is acylated with 4-benzofuranacetic acid in the presence of a coupling agent, such as carbonyldiimidazole, to produce this compound .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Enadoline primarily undergoes substitution reactions due to the presence of functional groups such as the benzofuran and pyrrolidine moieties. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles or electrophiles that target the benzofuran or pyrrolidine rings. Common reagents include halogens, alkylating agents, and acylating agents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within this compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce certain functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups, leading to different analogs.

Scientific Research Applications

Pharmacodynamics and Mechanism of Action

Enadoline acts primarily on the kappa-opioid receptors, which are distributed throughout the central nervous system. Its action can lead to various physiological effects, including analgesia, sedation, and dysphoria. The compound has been noted for its potency; it is reported to be 25 times more potent than morphine in terms of analgesic effects .

Key Findings from Research

  • Pain Management : this compound has demonstrated significant antihyperalgesic and antiallodynic actions in preclinical models of surgical pain. In a study using rats, this compound was shown to effectively reduce pain responses without the side effects commonly associated with mu-opioid agonists like morphine .
  • Substance Use Disorders : Research indicates that this compound may play a role in modulating addictive behaviors. In studies involving alcohol self-administration in rats, acute administration of this compound decreased alcohol intake, suggesting its potential utility in treating alcohol use disorders .
  • Psychotropic Effects : Clinical trials have revealed that this compound can induce visual distortions and feelings of dissociation at higher doses. These effects are similar to those observed with other kappa-opioid agonists and raise concerns regarding its safety profile for certain populations .

Comprehensive Data Table

The following table summarizes key research findings related to this compound's applications:

Study Application Findings Population/Model
Pain ManagementSignificant reduction in pain response compared to controlsHuman volunteers with polysubstance abuse histories
Antihyperalgesic EffectsPotent antihyperalgesic effects observed; effective against dynamic allodyniaRat model of surgical pain
Substance Use DisordersDecreased alcohol self-administration; potential for treating alcohol dependenceRat model
Psychotropic EffectsInduced visual distortions and feelings of dissociation at high dosesHuman clinical trials

Case Study 1: Analgesic Efficacy

A pilot study evaluated the pharmacodynamic effects of this compound against traditional opioids like hydromorphone and butorphanol. The results indicated that while this compound produced significant sedation and confusion at higher doses, it lacked the respiratory depression typically associated with mu-opioid agonists. This finding positions this compound as a potentially safer alternative for pain management in specific contexts .

Case Study 2: Impact on Alcohol Consumption

In a controlled study examining the effects of kappa-opioid agonists on alcohol intake, this compound was administered to rats trained for self-administration tasks. The results showed a marked decrease in alcohol consumption following acute administration of this compound, highlighting its potential application in treating alcohol use disorders .

Comparison with Similar Compounds

Properties

CAS No.

124378-77-4

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide

InChI

InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20?,21?,24-/m0/s1

InChI Key

JMBYBVLCYODBJQ-VUNKPPBISA-N

SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4

Isomeric SMILES

CN(C1CC[C@@]2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4

Key on ui other cas no.

124378-77-4

solubility

In water, 1.15 mg/L at 25 °C (est)

Synonyms

CAM 569
CAM 570
CAM-569
CAM-570
CI 977
CI-977
enadoline
enadoline hydrochloride, (5R-(5alpha,7alpha,8beta))
enadoline, (5alpha,7alpha,8beta)-(+-)-isomer
enadoline, (5alpha,7alpha,8beta)-(-)-isomer
N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide
PD 129289
PD 129290
PD-129289
PD-129290

vapor_pressure

1.46X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enadoline
Reactant of Route 2
Reactant of Route 2
Enadoline
Reactant of Route 3
Reactant of Route 3
Enadoline
Reactant of Route 4
Enadoline
Reactant of Route 5
Enadoline
Reactant of Route 6
Enadoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.